N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride
Description
Properties
Molecular Formula |
C10H17Cl2N3OS |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-7-6-15-10(12-7)13-9(14)8-3-2-4-11-5-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H |
InChI Key |
ILBRABYRAQPLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride |
| Molecular Formula | C10H17Cl2N3OS |
| Molecular Weight | 298.2 g/mol |
| CAS Number | 2624137-29-5 |
| Salt Form | Dihydrochloride |
The compound consists of a 4-methyl-1,3-thiazol-2-yl substituent attached to the nitrogen of a piperidine-3-carboxamide, isolated as the dihydrochloride salt for enhanced stability and solubility.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves the formation of an amide bond between a suitably functionalized piperidine derivative (usually piperidine-3-carboxylic acid or its activated form) and 4-methyl-1,3-thiazol-2-amine or its equivalent. The dihydrochloride salt is then formed by treatment with hydrochloric acid.
Detailed Synthetic Routes
Amide Bond Formation via Carbodiimide Coupling
One of the most common approaches reported in the literature for related thiazole-piperidine carboxamide compounds involves the use of carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or dimethyl sulfoxide (DMSO) as solvent. This method activates the carboxylic acid group of piperidine-3-carboxylic acid, facilitating nucleophilic attack by the thiazolyl amine to form the amide bond under mild conditions.
- Typical reaction conditions: room temperature to 40 °C, reaction time 3–24 hours.
- Solvent: DMSO or DMF.
- Base: N,N-diisopropylethylamine (DIPEA) or triethylamine to neutralize generated acids.
Amide Formation Using HATU Coupling Agent
Another efficient method involves the use of uronium-based coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). This reagent activates the carboxylic acid to form an active ester intermediate, which then reacts with the amine to yield the amide bond.
- Reaction conditions: typically carried out in DMF or DCM at room temperature.
- Base: DIPEA is used to scavenge the acid by-products.
- Advantages: high coupling efficiency and reduced side reactions.
Salt Formation: Dihydrochloride Preparation
The free base N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid in an appropriate solvent such as methanol or ethanol, often at temperatures ranging from 25 to 85 °C. The mixture is stirred for several hours to ensure complete salt formation, followed by cooling and filtration to isolate the crystalline dihydrochloride salt.
Representative Experimental Procedure (Patent Example)
A patent (WO2016132378A2) describes a multi-step process relevant to the preparation of similar thiazole-containing amides:
- To a solution of the piperidine-3-carboxylic acid derivative in methanol at 25–30 °C, concentrated hydrochloric acid is added.
- The reaction mixture is heated to 80–85 °C and stirred for 8 hours.
- After cooling, toluene is added, and the mixture is stirred and filtered.
- The filtrate is basified with sodium carbonate solution to separate organic and aqueous layers.
- The organic layer is treated with triethylamine and DiBOC (di-tert-butyl dicarbonate) to protect amine functionalities.
- After workup and solvent removal, the desired amide compound is obtained.
- The final dihydrochloride salt is prepared by acidification and crystallization steps.
Comparative Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimide Coupling (EDC/NHS) | EDC, NHS, DIPEA, DMSO, RT, 3–24 h | Mild conditions, good yields | Possible side reactions, longer time |
| Uronium Salt Coupling (HATU) | HATU, DIPEA, DMF/DCM, RT | High efficiency, fast reaction | Cost of reagents |
| Acid-Base Salt Formation | Conc. HCl, MeOH/EtOH, 25–85 °C, hours | Simple, scalable | Requires careful control of pH |
| Protection/Deprotection Steps | DiBOC, triethylamine, organic solvents | Protects sensitive groups | Additional steps increase complexity |
Research Findings and Observations
- The amide bond formation is the key step in the synthesis, and the choice of coupling reagent greatly affects the yield and purity.
- The dihydrochloride salt form improves the compound’s solubility and stability, which is crucial for pharmaceutical applications.
- Protection of amine groups during synthesis (e.g., using DiBOC) is sometimes necessary to prevent side reactions.
- Reaction monitoring by chromatographic and spectroscopic methods (e.g., HPLC, NMR) ensures high purity of the final product.
- The patent literature provides detailed protocols that have been optimized for industrial-scale synthesis, highlighting temperature control and solvent choices as critical parameters.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The piperidine ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles like alkyl halides, under acidic or basic conditions.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Potential applications in the development of new drugs, particularly those targeting microbial infections .
Industry:
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
Piperidine-4-carboxamide Isomer
A closely related isomer, N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide dihydrochloride, differs only in the position of the carboxamide group on the piperidine ring (3- vs. 4-position). This subtle structural variation can significantly alter molecular interactions with biological targets.
TASP0415914 (PI3Kγ Inhibitor)
TASP0415914 (N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide) shares the 4-methylthiazol-2-yl backbone but incorporates an oxadiazole-piperidine moiety and an acetamide group. This compound is a potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor, demonstrating IC₅₀ values in the nanomolar range for anti-inflammatory applications. The oxadiazole ring and hydroxylated piperidine likely enhance hydrogen bonding with the kinase active site, a feature absent in the target compound. This highlights how auxiliary heterocycles can refine pharmacological activity .
Thiazole-Based Therapeutics
Pritelivir (Anti-Herpetic Agent)
Pritelivir (N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide) is a thiazole derivative with antiviral activity against herpes simplex viruses. Unlike the target compound, Pritelivir features a sulfonamide group and a pyridinyl-phenyl acetamide chain. These substituents are critical for inhibiting viral helicase-primase complexes. The absence of a piperidine ring in Pritelivir underscores the diversity of thiazole-based pharmacophores and their adaptability to distinct therapeutic targets .
Berotralstat Dihydrochloride (Plasma Kallikrein Inhibitor)
Berotralstat, a dihydrochloride salt of a pyrazole-carboxamide derivative, shares the salt formulation strategy with the target compound. Its structure includes a trifluoromethyl group and a cyanophenyl moiety, contributing to its role as a plasma kallikrein inhibitor for hereditary angioedema. This comparison emphasizes the utility of dihydrochloride salts in improving solubility for orally administered drugs .
Key Insights and Implications
- Structural Flexibility of Thiazole Scaffolds: Minor modifications, such as carboxamide positioning or heterocycle additions, can drastically alter biological activity (e.g., PI3Kγ inhibition vs. antiviral effects) .
- Salt Formulations : The dihydrochloride form in both the target compound and Berotralstat highlights its prevalence in enhancing drug solubility and oral bioavailability .
- Unmet Potential: While the target compound’s exact pharmacological profile remains underexplored, its structural kinship with validated therapeutics suggests promise for further investigation, particularly in kinase or antiviral drug discovery.
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H15N3OS
- Molecular Weight : 225.31 g/mol
- CAS Number : 1016518-92-5
- Purity : Minimum 95% .
The compound exhibits various biological activities attributed to its structural features, particularly the thiazole and piperidine moieties. These components are known to interact with multiple biological targets, which can lead to antiviral, antibacterial, and antifungal effects.
Antiviral Activity
Research has indicated that derivatives containing thiazole rings can exhibit antiviral properties. For instance, compounds similar to N-(4-methyl-1,3-thiazol-2-yl)piperidine have shown effectiveness against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) . The mechanism often involves the inhibition of viral replication processes.
Antibacterial and Antifungal Activity
N-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives have been evaluated for their antibacterial and antifungal activities. Studies report that these compounds demonstrate significant inhibitory effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Study 1: Antiviral Efficacy
In a comparative study evaluating the antiviral efficacy of several compounds, N-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives exhibited higher protective activity against TMV compared to standard antiviral agents. The results showed a curative activity of approximately 56% at a concentration of 500 µg/mL .
Study 2: Antimicrobial Spectrum
A comprehensive evaluation of the antimicrobial spectrum revealed that N-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives possess a broad range of activity. Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for Gram-positive strains and showed moderate activity against fungal strains such as Candida albicans .
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.015 |
| Candida albicans | 0.020 |
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in treating viral infections and bacterial infections. Its ability to inhibit key biological processes in pathogens makes it a candidate for further development into therapeutic agents.
Q & A
Q. How can ICReDD’s computational-experimental feedback loop accelerate derivative discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
